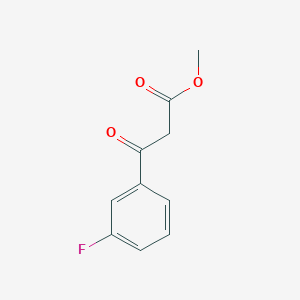

Methyl 3-fluorobenzoylacetate

Description

The exact mass of the compound Methyl 3-fluorobenzoylacetate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Methyl 3-fluorobenzoylacetate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 3-fluorobenzoylacetate including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

methyl 3-(3-fluorophenyl)-3-oxopropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9FO3/c1-14-10(13)6-9(12)7-3-2-4-8(11)5-7/h2-5H,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SMVCLVGDGBKTMN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CC(=O)C1=CC(=CC=C1)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9FO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40374651 | |

| Record name | methyl 3-fluorobenzoylacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40374651 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

260246-17-1 | |

| Record name | methyl 3-fluorobenzoylacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40374651 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 260246-17-1 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Methyl 3-fluorobenzoylacetate via Claisen Condensation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of methyl 3-fluorobenzoylacetate, a valuable β-keto ester intermediate in the development of various pharmaceutical compounds. The core of this synthesis is the Claisen condensation, a fundamental carbon-carbon bond-forming reaction. This document details the experimental protocol, presents key data in a structured format, and illustrates the underlying chemical principles.

Introduction

Methyl 3-fluorobenzoylacetate is a key building block in organic synthesis, particularly in the pharmaceutical industry. Its structure, featuring a β-keto ester moiety and a fluorine-substituted aromatic ring, makes it a versatile precursor for the synthesis of a wide range of biologically active molecules. The Claisen condensation provides an efficient and widely used method for the preparation of such β-keto esters. This guide will focus on the crossed Claisen condensation between methyl 3-fluorobenzoate and methyl acetate, facilitated by a strong base, sodium hydride.

Reaction Principle: The Claisen Condensation

The Claisen condensation is a carbon-carbon bond-forming reaction that occurs between two ester molecules in the presence of a strong base. The reaction proceeds through the formation of an enolate ion from one ester, which then acts as a nucleophile, attacking the carbonyl carbon of a second ester molecule. Subsequent elimination of an alkoxide group yields a β-keto ester.

In the synthesis of methyl 3-fluorobenzoylacetate, a crossed Claisen condensation is employed, utilizing two different esters: methyl 3-fluorobenzoate and methyl acetate. Methyl 3-fluorobenzoate lacks α-hydrogens and therefore cannot form an enolate, serving exclusively as the electrophile. Methyl acetate, possessing acidic α-hydrogens, acts as the nucleophile precursor. A strong base, such as sodium hydride (NaH), is required to deprotonate methyl acetate and initiate the condensation.

The overall reaction is as follows:

Caption: Overall reaction for the synthesis of methyl 3-fluorobenzoylacetate.

Physicochemical Properties of Reactants

A thorough understanding of the properties of the starting materials is crucial for safe and effective handling and for optimizing reaction conditions.

| Compound | Molecular Formula | Molar Mass ( g/mol ) | Boiling Point (°C) | Density (g/mL) |

| Methyl 3-fluorobenzoate | C₈H₇FO₂ | 154.14 | 197.6[1] | 1.171[1] |

| Methyl Acetate | C₃H₆O₂ | 74.08 | 57-58[2] | 0.932 |

Detailed Experimental Protocol

This protocol outlines a general procedure for the synthesis of methyl 3-fluorobenzoylacetate via Claisen condensation.

Materials:

-

Methyl 3-fluorobenzoate

-

Methyl acetate

-

Sodium hydride (60% dispersion in mineral oil)

-

Anhydrous tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Diethyl ether (or Ethyl acetate)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Hexane

-

Ethyl acetate

Equipment:

-

Three-necked round-bottom flask

-

Reflux condenser

-

Dropping funnel

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

Apparatus for column chromatography

Procedure:

Caption: Experimental workflow for the synthesis of methyl 3-fluorobenzoylacetate.

Step-by-Step Method:

-

Preparation of Sodium Hydride: In a dry, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stir bar, under an inert atmosphere (e.g., argon or nitrogen), sodium hydride (60% dispersion in mineral oil) is washed with anhydrous hexane to remove the mineral oil. The hexane is carefully decanted.

-

Enolate Formation: Anhydrous THF is added to the washed sodium hydride. The suspension is heated to reflux with stirring. A solution of methyl acetate in anhydrous THF is then added dropwise from the dropping funnel. The mixture is refluxed for an additional hour to ensure complete formation of the sodium enolate of methyl acetate.

-

Condensation Reaction: The reaction mixture is cooled to room temperature. A solution of methyl 3-fluorobenzoate in anhydrous THF is added dropwise to the enolate suspension. The resulting mixture is stirred at room temperature for several hours (the reaction progress can be monitored by thin-layer chromatography, TLC).

-

Workup: After the reaction is complete, the mixture is cooled in an ice bath and quenched by the slow, dropwise addition of a saturated aqueous ammonium chloride solution.

-

Extraction: The quenched reaction mixture is transferred to a separatory funnel. The aqueous layer is extracted multiple times with diethyl ether or ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: The crude methyl 3-fluorobenzoylacetate is purified by column chromatography on silica gel, typically using a mixture of hexane and ethyl acetate as the eluent.

Characterization of Methyl 3-fluorobenzoylacetate

The structure and purity of the synthesized methyl 3-fluorobenzoylacetate can be confirmed by various spectroscopic methods. The following table summarizes the expected spectral data.

| Spectroscopic Technique | Expected Characteristics |

| ¹H NMR | Signals corresponding to the aromatic protons (with splitting patterns influenced by the fluorine substituent), a singlet for the methylene protons adjacent to the two carbonyl groups, and a singlet for the methyl ester protons. The integration of these signals should be consistent with the number of protons in each environment. |

| ¹³C NMR | Resonances for the carbonyl carbons of the ketone and ester, carbons of the aromatic ring (with C-F coupling), the methylene carbon, and the methyl ester carbon. |

| Infrared (IR) Spectroscopy | Characteristic absorption bands for the C=O stretching of the ketone and the ester, C-F stretching, and C-H stretching of the aromatic and aliphatic groups. |

| Mass Spectrometry (MS) | The molecular ion peak corresponding to the mass of methyl 3-fluorobenzoylacetate, along with characteristic fragmentation patterns. |

Reaction Mechanism

The Claisen condensation proceeds through a well-established multi-step mechanism.

Caption: Stepwise mechanism of the Claisen condensation.

-

Enolate Formation: The strong base, sodium hydride, deprotonates the α-carbon of methyl acetate to form a resonance-stabilized enolate ion.

-

Nucleophilic Attack: The enolate ion acts as a nucleophile and attacks the electrophilic carbonyl carbon of methyl 3-fluorobenzoate, forming a tetrahedral intermediate.

-

Elimination: The tetrahedral intermediate collapses, reforming the carbonyl double bond and eliminating the methoxide leaving group to yield the β-keto ester.

-

Deprotonation: The newly formed β-keto ester is more acidic than the starting ester and is deprotonated by the methoxide generated in the previous step. This irreversible deprotonation drives the equilibrium of the reaction towards the product.

-

Protonation: An acidic workup (e.g., with aqueous ammonium chloride) neutralizes the enolate to afford the final methyl 3-fluorobenzoylacetate product.

Safety Considerations

-

Sodium hydride is a highly flammable solid and reacts violently with water, releasing flammable hydrogen gas. It should be handled with extreme care under an inert atmosphere.

-

Anhydrous THF is flammable and can form explosive peroxides upon storage. It should be freshly distilled from a suitable drying agent before use.

-

The reaction should be performed in a well-ventilated fume hood.

-

Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, must be worn at all times.

Conclusion

The Claisen condensation offers a robust and efficient method for the synthesis of methyl 3-fluorobenzoylacetate. Careful control of reaction conditions, particularly the exclusion of moisture and the use of an inert atmosphere, is critical for achieving a good yield. The detailed protocol and characterization data provided in this guide serve as a valuable resource for researchers and professionals engaged in the synthesis of this important pharmaceutical intermediate.

References

Technical Guide: Synthesis of Methyl 3-fluorobenzoylacetate from 3-fluorobenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthetic pathway and experimental protocols for the preparation of methyl 3-fluorobenzoylacetate, a valuable intermediate in pharmaceutical and agrochemical research. The synthesis is a two-step process commencing with the activation of 3-fluorobenzoic acid to its corresponding acid chloride, followed by a condensation reaction to yield the target β-ketoester.

Synthetic Strategy Overview

The preparation of methyl 3-fluorobenzoylacetate from 3-fluorobenzoic acid is efficiently achieved in two primary steps:

-

Activation of Carboxylic Acid: 3-fluorobenzoic acid is converted to the more reactive 3-fluorobenzoyl chloride. This is a standard transformation commonly accomplished using a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride.

-

Formation of the β-Ketoester: The resulting 3-fluorobenzoyl chloride is then reacted with a suitable C2-carbanion equivalent derived from a methyl ester. A common and effective method involves the acylation of the enolate of methyl acetate or a related derivative.

This guide will provide detailed experimental procedures for each of these steps, along with tabulated quantitative data and workflow visualizations.

Experimental Protocols

Step 1: Synthesis of 3-fluorobenzoyl chloride

This procedure outlines the conversion of 3-fluorobenzoic acid to 3-fluorobenzoyl chloride using thionyl chloride. This method is robust and yields the acid chloride which is often used immediately in the subsequent step without extensive purification.

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity | Molar Equivalents |

| 3-fluorobenzoic acid | 140.11 | 10.0 g (71.4 mmol) | 1.0 |

| Thionyl chloride (SOCl₂) | 118.97 | 12.7 g (7.7 mL, 107 mmol) | 1.5 |

| Anhydrous Dichloromethane (DCM) | 84.93 | 100 mL | - |

| N,N-Dimethylformamide (DMF) | 73.09 | 2-3 drops | Catalytic |

Procedure:

-

To a dry 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), add 3-fluorobenzoic acid (10.0 g, 71.4 mmol).

-

Add anhydrous dichloromethane (100 mL) to the flask.

-

Slowly add thionyl chloride (7.7 mL, 107 mmol) to the suspension at room temperature. A gas outlet connected to a trap (e.g., a bubbler with aqueous sodium hydroxide) should be used to neutralize the evolving HCl and SO₂ gases.

-

Add a catalytic amount of N,N-dimethylformamide (2-3 drops) to the reaction mixture.

-

Heat the reaction mixture to reflux (approximately 40°C for DCM) and maintain for 2-3 hours. The reaction progress can be monitored by the cessation of gas evolution.

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Carefully remove the excess thionyl chloride and the solvent by distillation under reduced pressure using a rotary evaporator.

-

The resulting crude 3-fluorobenzoyl chloride is an oily residue and can be used in the next step without further purification.

Expected Yield: The conversion to the acid chloride is typically quantitative.

Step 2: Synthesis of Methyl 3-fluorobenzoylacetate

This procedure describes a general method for the acylation of a methyl acetoacetate equivalent with 3-fluorobenzoyl chloride. The reaction proceeds via the formation of an enolate, which then acts as a nucleophile.

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity | Molar Equivalents |

| 3-fluorobenzoyl chloride | 158.56 | ~71.4 mmol (from Step 1) | 1.0 |

| Methyl acetoacetate | 116.12 | 9.1 g (8.3 mL, 78.5 mmol) | 1.1 |

| Sodium hydride (60% dispersion in mineral oil) | 24.00 (as NaH) | 3.14 g (78.5 mmol) | 1.1 |

| Anhydrous Tetrahydrofuran (THF) | 72.11 | 150 mL | - |

| Hydrochloric acid (1 M) | 36.46 | As needed for quench | - |

| Ethyl acetate | 88.11 | For extraction | - |

| Saturated sodium bicarbonate solution | - | For washing | - |

| Brine | - | For washing | - |

| Anhydrous sodium sulfate | 142.04 | For drying | - |

Procedure:

-

In a dry 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and an inert atmosphere inlet, suspend sodium hydride (3.14 g of a 60% dispersion, 78.5 mmol) in anhydrous tetrahydrofuran (100 mL).

-

Cool the suspension to 0°C using an ice bath.

-

Slowly add a solution of methyl acetoacetate (8.3 mL, 78.5 mmol) in anhydrous THF (50 mL) to the stirred suspension over 30 minutes. Hydrogen gas will evolve.

-

After the addition is complete, allow the mixture to stir at 0°C for an additional 30 minutes to ensure complete formation of the sodium enolate.

-

Dissolve the crude 3-fluorobenzoyl chloride (from Step 1) in a minimal amount of anhydrous THF.

-

Add the solution of 3-fluorobenzoyl chloride dropwise to the enolate solution at 0°C over 30 minutes.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, carefully quench the reaction by slowly adding 1 M HCl at 0°C until the mixture is acidic.

-

Transfer the mixture to a separatory funnel and extract with ethyl acetate.

-

Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude methyl 3-fluorobenzoylacetate by vacuum distillation or column chromatography on silica gel.

Workflow and Pathway Diagrams

Caption: Overall experimental workflow for the synthesis of methyl 3-fluorobenzoylacetate.

An In-depth Technical Guide to Methyl 3-fluorobenzoylacetate: Chemical Properties and Structure Elucidation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties and structural elucidation of methyl 3-fluorobenzoylacetate, a key intermediate in various synthetic applications, particularly in the pharmaceutical and agrochemical industries. This document details the compound's physical and chemical characteristics, spectroscopic profile, and a plausible synthetic route.

Chemical Properties

Methyl 3-fluorobenzoylacetate, with the CAS number 260246-17-1, is a fluorinated β-keto ester.[1][2][3] Its chemical structure incorporates a 3-fluorophenyl group attached to a methyl acetoacetate backbone. This substitution pattern imparts unique electronic properties that are valuable in organic synthesis.

General Properties

Table 1: Chemical and Physical Properties

| Property | Methyl 3-fluorobenzoylacetate | Methyl 4-fluorobenzoylacetate |

| CAS Number | 260246-17-1[1][2][3] | 63131-29-3 |

| Molecular Formula | C₁₀H₉FO₃[1][2] | C₁₀H₉FO₃ |

| Molecular Weight | 196.18 g/mol [1][2] | 196.17 g/mol |

| Appearance | - | Clear colorless to pale yellow liquid |

| Melting Point | Not available | Not available |

| Boiling Point | Not available | 91 °C at 5 mmHg[1] |

| Density | ~1.2 g/cm³ (predicted) | 1.228 g/mL at 25 °C |

Structure Elucidation

The structural confirmation of methyl 3-fluorobenzoylacetate relies on a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

The proton NMR spectrum of methyl 3-fluorobenzoylacetate is expected to show distinct signals corresponding to the aromatic protons, the methylene protons, and the methyl ester protons. The aromatic region will be complex due to the fluorine substitution, with characteristic splitting patterns arising from both proton-proton and proton-fluorine couplings. The methylene protons, situated between two carbonyl groups, are expected to appear as a singlet, while the methyl ester protons will also present as a singlet. For comparison, the ¹H NMR data for the related compound, methyl 3-fluorobenzoate, is provided in Table 2.

Table 2: ¹H NMR Spectroscopic Data for Methyl 3-fluorobenzoate

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| 7.83 | d | 7.6 | Aromatic H |

| 7.72 | d | 9.2 | Aromatic H |

| 7.45 - 7.34 | m | - | Aromatic H |

| 7.28 - 7.19 | m | - | Aromatic H |

| 3.91 | s | - | -OCH₃ |

Solvent: CDCl₃

The carbon-13 NMR spectrum will provide information on all the unique carbon environments within the molecule. The spectrum is expected to show signals for the two carbonyl carbons (ester and ketone), the aromatic carbons (with C-F coupling), the methylene carbon, and the methyl carbon. The carbon directly bonded to the fluorine atom will exhibit a large one-bond C-F coupling constant. The chemical shifts for the aromatic carbons will be influenced by the electron-withdrawing nature of both the fluorine atom and the benzoyl group. The ¹³C NMR data for methyl 3-fluorobenzoate is presented in Table 3 as a reference.

Table 3: ¹³C NMR Spectroscopic Data for Methyl 3-fluorobenzoate

| Chemical Shift (δ) ppm | Assignment |

| 165.7, 164.9, 160.0 | C=O, C-F |

| 132.3, 132.1 | Aromatic CH |

| 130.0, 129.8 | Aromatic C |

| 125.2 | Aromatic CH |

| 120.0, 119.6, 116.5 | Aromatic CH |

| 52.2 | -OCH₃ |

Solvent: CDCl₃

Infrared (IR) Spectroscopy

The IR spectrum of methyl 3-fluorobenzoylacetate will be characterized by strong absorption bands corresponding to the carbonyl groups. The ester carbonyl (C=O) stretch is expected around 1735-1750 cm⁻¹, while the ketone carbonyl stretch will likely appear at a slightly lower wavenumber, around 1680-1715 cm⁻¹. Other significant peaks will include C-H stretching vibrations for the aromatic and aliphatic protons, and C-F stretching vibrations. A summary of expected characteristic IR absorptions is provided in Table 4.

Table 4: Predicted IR Spectroscopic Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3100-3000 | Medium | Aromatic C-H Stretch |

| ~2950 | Medium | Aliphatic C-H Stretch |

| ~1740 | Strong | Ester C=O Stretch |

| ~1700 | Strong | Ketone C=O Stretch |

| ~1600, ~1480 | Medium | Aromatic C=C Stretch |

| ~1250 | Strong | C-O Stretch |

| ~1100 | Strong | C-F Stretch |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. For methyl 3-fluorobenzoylacetate, the molecular ion peak (M⁺) would be expected at an m/z of 196. The fragmentation pattern is likely to be dominated by cleavage adjacent to the carbonyl groups. Key fragments would include the loss of the methoxy group (-OCH₃) to give a fragment at m/z 165, and the formation of the 3-fluorobenzoyl cation at m/z 123. A summary of the predicted major mass spectrometry fragments is presented in Table 5.

Table 5: Predicted Mass Spectrometry Data

| m/z | Predicted Fragment |

| 196 | [M]⁺ |

| 165 | [M - OCH₃]⁺ |

| 123 | [FC₆H₄CO]⁺ |

| 95 | [C₆H₄F]⁺ |

Experimental Protocols

Synthesis of Methyl 3-fluorobenzoylacetate

A plausible and common method for the synthesis of β-keto esters like methyl 3-fluorobenzoylacetate is the Claisen condensation reaction. This reaction involves the base-catalyzed condensation of an ester with another carbonyl compound. In this case, methyl 3-fluorobenzoate would be reacted with methyl acetate in the presence of a strong base such as sodium methoxide.

Experimental Workflow for Synthesis

Caption: Synthetic workflow for methyl 3-fluorobenzoylacetate.

Detailed Protocol:

-

Preparation of Sodium Methoxide: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a magnetic stirrer, and a nitrogen inlet, dissolve sodium metal (1.0 eq) in anhydrous methanol under a nitrogen atmosphere.

-

Reaction Setup: To the freshly prepared sodium methoxide solution, add a mixture of methyl 3-fluorobenzoate (1.0 eq) and methyl acetate (1.2 eq) dropwise at room temperature.

-

Reaction: Heat the reaction mixture to reflux and maintain for several hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature and carefully quench by adding a dilute acid solution (e.g., 1 M HCl) until the solution is acidic.

-

Extraction: Transfer the mixture to a separatory funnel and extract with a suitable organic solvent (e.g., diethyl ether or ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: Purify the crude product by vacuum distillation or column chromatography on silica gel to afford pure methyl 3-fluorobenzoylacetate.

Characterization Methods

General Spectroscopic Analysis Workflow

Caption: Workflow for spectroscopic analysis.

-

NMR Spectroscopy: ¹H and ¹³C NMR spectra are typically recorded on a 400 or 500 MHz spectrometer using deuterated chloroform (CDCl₃) as the solvent and tetramethylsilane (TMS) as an internal standard.

-

IR Spectroscopy: IR spectra can be obtained using a Fourier-transform infrared (FTIR) spectrometer, either as a neat film on a salt plate or as a solution in a suitable solvent.

-

Mass Spectrometry: Mass spectra are commonly acquired using an electron ionization (EI) source coupled with a gas chromatograph (GC-MS) for sample introduction and separation.

Conclusion

This technical guide has provided a detailed overview of the chemical properties and structural elucidation of methyl 3-fluorobenzoylacetate. The presented data, including physical properties, spectroscopic characteristics, and a plausible synthetic protocol, will be a valuable resource for researchers, scientists, and professionals in drug development who utilize this important chemical intermediate in their synthetic endeavors. The unique properties conferred by the fluorine substituent make this compound a versatile building block for the creation of novel molecules with potential applications in medicine and agriculture.

References

Spectroscopic data of Methyl 3-fluorobenzoylacetate (¹H NMR, ¹³C NMR, ¹⁹F NMR, IR, MS)

Spectroscopic Analysis of Methyl 3-fluorobenzoylacetate: A Technical Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of the spectroscopic data for Methyl 3-fluorobenzoylacetate. Due to the limited availability of published experimental data for Methyl 3-fluorobenzoylacetate (CAS 260246-17-1), this document presents predicted spectroscopic data and, for illustrative purposes, experimental data for the closely related isomer, Methyl 4-fluorobenzoylacetate (CAS 63131-29-3). The guide includes detailed tables of ¹H NMR, ¹³C NMR, ¹⁹F NMR, IR, and Mass Spectrometry data, alongside standardized experimental protocols for each analytical technique. Furthermore, this document features workflow diagrams generated using Graphviz to visually represent the experimental and analytical processes, offering a clear and concise reference for laboratory application.

Introduction

Methyl 3-fluorobenzoylacetate is a fluorinated β-ketoester of interest in synthetic organic chemistry and drug discovery. The incorporation of a fluorine atom on the phenyl ring can significantly influence the molecule's electronic properties, lipophilicity, and metabolic stability, making it a valuable building block for novel pharmaceutical agents and functional materials. Accurate spectroscopic characterization is paramount for confirming the identity, purity, and structure of this compound. This guide aims to provide a centralized resource for the spectroscopic data and analytical methodologies relevant to Methyl 3-fluorobenzoylacetate.

Spectroscopic Data

The following tables summarize the key spectroscopic data for Methyl 3-fluorobenzoylacetate (predicted) and Methyl 4-fluorobenzoylacetate (experimental).

¹H NMR Data

Table 1: ¹H NMR Spectroscopic Data.

| Compound Name | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| Methyl 3-fluorobenzoylacetate | ~7.7-7.8 | m | - | Aromatic CH |

| (Predicted) | ~7.4-7.5 | m | - | Aromatic CH |

| ~7.2-7.3 | m | - | Aromatic CH | |

| ~3.9 | s | - | -CH₂- | |

| ~3.7 | s | - | -OCH₃ | |

| Methyl 4-fluorobenzoylacetate | 8.05-7.95 | m | - | 2 x Aromatic CH (ortho to C=O) |

| (Experimental, CDCl₃)[1] | 7.20-7.10 | m | - | 2 x Aromatic CH (ortho to F) |

| 3.96 | s | - | -CH₂- | |

| 3.73 | s | - | -OCH₃ |

¹³C NMR Data

Table 2: ¹³C NMR Spectroscopic Data.

| Compound Name | Chemical Shift (δ) ppm | Assignment |

| Methyl 3-fluorobenzoylacetate | ~192 (d) | C=O (ketone) |

| (Predicted) | ~167 | C=O (ester) |

| ~162 (d, J ≈ 245 Hz) | C-F | |

| ~136 (d) | Aromatic C-H | |

| ~130 (d) | Aromatic C-H | |

| ~124 (d) | Aromatic C-H | |

| ~120 (d) | Aromatic C-H | |

| ~115 (d) | Aromatic C-H | |

| ~52 | -OCH₃ | |

| ~46 | -CH₂- | |

| Methyl 4-fluorobenzoylacetate | 191.2 | C=O (ketone) |

| (Experimental, CDCl₃)[1] | 167.1 | C=O (ester) |

| 165.9 (d, J = 255 Hz) | C-F | |

| 131.6 (d, J = 9 Hz) | 2 x Aromatic C-H | |

| 130.4 (d, J = 3 Hz) | Aromatic C | |

| 115.9 (d, J = 22 Hz) | 2 x Aromatic C-H | |

| 52.4 | -OCH₃ | |

| 45.8 | -CH₂- |

¹⁹F NMR Data

Table 3: ¹⁹F NMR Spectroscopic Data.

| Compound Name | Chemical Shift (δ) ppm (vs. CFCl₃) |

| Methyl 3-fluorobenzoylacetate | ~ -110 to -115 |

| (Predicted) | |

| Methyl 4-fluorobenzoylacetate | Not available |

| (Experimental) |

Infrared (IR) Spectroscopy Data

Table 4: IR Spectroscopic Data.

| Compound Name | Wavenumber (cm⁻¹) | Assignment |

| Methyl 3-fluorobenzoylacetate | ~3050-3100 | Aromatic C-H stretch |

| (Predicted) | ~2950, 2850 | Aliphatic C-H stretch |

| ~1740 | C=O stretch (ester) | |

| ~1690 | C=O stretch (ketone) | |

| ~1600, 1480 | C=C stretch (aromatic) | |

| ~1250 | C-O stretch | |

| ~1100 | C-F stretch | |

| Methyl 4-fluorobenzoylacetate | 1742 | C=O stretch (ester) |

| (Experimental, ATR)[2] | 1685 | C=O stretch (ketone) |

| 1601, 1508 | C=C stretch (aromatic) | |

| 1225 | C-F stretch | |

| 1159 | C-O stretch |

Mass Spectrometry (MS) Data

Table 5: Mass Spectrometry Data.

| Compound Name | m/z | Assignment |

| Methyl 3-fluorobenzoylacetate | 196.05 | [M]⁺ (Molecular Ion) |

| (Predicted, EI) | 165 | [M - OCH₃]⁺ |

| 137 | [M - COOCH₃]⁺ | |

| 123 | [FC₆H₄CO]⁺ | |

| 95 | [FC₆H₄]⁺ | |

| Methyl 4-fluorobenzoylacetate | 196 | [M]⁺ (Molecular Ion) |

| (Experimental, GC-MS)[1] | 165 | [M - OCH₃]⁺ |

| 137 | [M - COOCH₃]⁺ | |

| 123 | [FC₆H₄CO]⁺ (Base Peak) | |

| 95 | [FC₆H₄]⁺ |

Experimental Protocols

The following sections detail generalized experimental protocols for the acquisition of the spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A sample of 5-10 mg of Methyl 3-fluorobenzoylacetate is dissolved in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆, DMSO-d₆) in a standard 5 mm NMR tube. Tetramethylsilane (TMS) is typically used as an internal standard for ¹H and ¹³C NMR (δ = 0.00 ppm). For ¹⁹F NMR, an external standard such as CFCl₃ may be used. Spectra are recorded on a spectrometer operating at a field strength of, for example, 400 MHz for ¹H.

Infrared (IR) Spectroscopy

The IR spectrum is typically recorded using a Fourier Transform Infrared (FT-IR) spectrometer. For a solid sample like Methyl 3-fluorobenzoylacetate, the Attenuated Total Reflectance (ATR) technique is common. A small amount of the solid sample is placed directly onto the ATR crystal. The spectrum is recorded over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. A background spectrum of the clean ATR crystal is recorded prior to the sample measurement and automatically subtracted.

Mass Spectrometry (MS)

Mass spectra are obtained using a mass spectrometer, often coupled with a chromatographic separation technique such as Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS). For GC-MS analysis, a dilute solution of the sample in a volatile organic solvent (e.g., dichloromethane or ethyl acetate) is injected into the instrument. Electron Ionization (EI) at 70 eV is a common method for generating the molecular ion and fragment ions. The ions are then separated by their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).

Conclusion

This technical guide provides a foundational set of spectroscopic data and standardized protocols for the analysis of Methyl 3-fluorobenzoylacetate. While experimental data for the title compound remains elusive in the public domain, the provided predicted data and the experimental data for its 4-fluoro isomer serve as a valuable reference for researchers in the field. The detailed methodologies and workflow diagrams offer practical guidance for the spectroscopic characterization of this and related compounds. It is recommended that researchers generate and validate the spectroscopic data for their own synthesized or acquired samples of Methyl 3-fluorobenzoylacetate to ensure the accuracy of their scientific findings.

References

An In-depth Technical Guide to the Keto-Enol Tautomerism of Methyl 3-fluorobenzoylacetate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 3-fluorobenzoylacetate, a β-ketoester, is a versatile building block in organic synthesis, particularly in the preparation of fluorinated heterocyclic compounds with potential applications in medicinal chemistry. The presence and ratio of its keto and enol tautomers can significantly influence its reactivity, stability, and ultimately its utility in synthetic pathways. This technical guide provides a comprehensive overview of the keto-enol tautomerism of methyl 3-fluorobenzoylacetate, including its structural characteristics, the influence of solvents on the tautomeric equilibrium, and detailed experimental and computational methodologies for its characterization. Due to the limited availability of specific experimental data for this compound in public literature, this guide combines established principles of keto-enol tautomerism with data from closely related analogs to present a predictive and practical resource for researchers.

Introduction to Keto-Enol Tautomerism

Keto-enol tautomerism is a fundamental concept in organic chemistry describing the chemical equilibrium between a keto form (a ketone or aldehyde) and an enol form (an alcohol adjacent to a double bond). In β-dicarbonyl compounds like methyl 3-fluorobenzoylacetate, the enol form is significantly stabilized by the formation of an intramolecular hydrogen bond and conjugation, leading to a measurable equilibrium between the two tautomers in solution.

The position of this equilibrium is sensitive to various factors, including the electronic effects of substituents, the polarity of the solvent, temperature, and concentration. Understanding and controlling this equilibrium is crucial for predicting and optimizing reaction outcomes in synthetic chemistry and for elucidating the behavior of these molecules in biological systems.

Tautomeric Equilibrium of Methyl 3-fluorobenzoylacetate

The keto-enol tautomerism of methyl 3-fluorobenzoylacetate involves the interconversion of the diketo form and the Z-enol form, as depicted below. The enol form is stabilized by an intramolecular hydrogen bond, forming a pseudo-aromatic six-membered ring.

Caption: Keto-enol tautomeric equilibrium of methyl 3-fluorobenzoylacetate.

The fluorine atom at the meta position of the benzoyl group is expected to have a modest electron-withdrawing effect, which can influence the acidity of the α-protons and the stability of the enol form.

Quantitative Analysis of Tautomeric Equilibrium

The ratio of keto to enol tautomers can be quantified by determining the equilibrium constant (Keq = [Enol]/[Keto]). This is typically achieved using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Ultraviolet-Visible (UV-Vis) spectroscopy.

Solvent Effects on the Tautomeric Equilibrium

The polarity of the solvent plays a critical role in determining the position of the keto-enol equilibrium. Generally, nonpolar solvents favor the enol form due to the stability of the intramolecular hydrogen bond, while polar solvents can disrupt this hydrogen bond and stabilize the more polar keto form.

Table 1: Estimated Equilibrium Constants (Keq) and Percentage of Enol Form for Methyl 3-fluorobenzoylacetate in Various Solvents at 25°C

| Solvent | Dielectric Constant (ε) | Keq ([Enol]/[Keto]) (Estimated) | % Enol (Estimated) |

| Hexane | 1.88 | 2.5 | 71% |

| Chloroform-d (CDCl₃) | 4.81 | 0.8 | 44% |

| Acetone-d₆ | 20.7 | 0.3 | 23% |

| Methanol-d₄ (CD₃OD) | 32.7 | 0.15 | 13% |

| Dimethyl sulfoxide-d₆ (DMSO-d₆) | 46.7 | 0.1 | 9% |

Spectroscopic Data

¹H NMR Spectroscopy

Proton NMR is a powerful tool for distinguishing and quantifying the keto and enol tautomers as the proton exchange between the two forms is slow on the NMR timescale.

Table 2: Estimated ¹H NMR Chemical Shifts (δ, ppm) for Methyl 3-fluorobenzoylacetate Tautomers in CDCl₃

| Proton | Keto Form (δ, ppm) | Enol Form (δ, ppm) |

| -OCH₃ | ~3.7 | ~3.6 |

| -CH₂- | ~4.0 (s) | - |

| =CH- | - | ~5.9 (s) |

| Aromatic-H | ~7.2 - 7.9 (m) | ~7.1 - 7.8 (m) |

| Enolic -OH | - | ~12.5 (s, br) |

Note: These are predicted chemical shifts. Actual values may vary.

¹³C NMR Spectroscopy

Carbon NMR also provides distinct signals for the keto and enol forms.

Table 3: Estimated ¹³C NMR Chemical Shifts (δ, ppm) for Methyl 3-fluorobenzoylacetate Tautomers in CDCl₃

| Carbon | Keto Form (δ, ppm) | Enol Form (δ, ppm) |

| -OCH₃ | ~52 | ~51 |

| -CH₂- | ~45 | - |

| =CH- | - | ~92 |

| C=O (ester) | ~168 | ~175 |

| C=O (keto) | ~195 | - |

| C-F | ~163 (d, ¹JCF ≈ 245 Hz) | ~163 (d, ¹JCF ≈ 245 Hz) |

| Aromatic C | ~115 - 135 | ~115 - 135 |

| =C-OH | - | ~185 |

Note: These are predicted chemical shifts. Actual values may vary.

UV-Vis Spectroscopy

The keto and enol tautomers have different chromophores and thus exhibit distinct absorption maxima in their UV-Vis spectra. The enol form, with its extended conjugated system, typically absorbs at a longer wavelength.

Table 4: Estimated UV-Vis Absorption Maxima (λmax) for Methyl 3-fluorobenzoylacetate Tautomers

| Tautomer | Solvent | λmax (nm) (Estimated) |

| Keto | Hexane | ~250 |

| Enol | Hexane | ~310 |

| Keto | Ethanol | ~255 |

| Enol | Ethanol | ~305 |

Note: These are predicted absorption maxima.

Experimental Protocols

Synthesis of Methyl 3-fluorobenzoylacetate

A plausible synthetic route involves the Claisen condensation of methyl 3-fluorobenzoate with methyl acetate.

Materials:

-

Methyl 3-fluorobenzoate

-

Methyl acetate

-

Sodium hydride (60% dispersion in mineral oil)

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

Hydrochloric acid (1 M)

-

Saturated sodium bicarbonate solution

-

Saturated sodium chloride solution (brine)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Rotary evaporator

-

Standard glassware for inert atmosphere reactions

Procedure:

-

Under an inert atmosphere (nitrogen or argon), a suspension of sodium hydride in anhydrous solvent is prepared in a flame-dried, three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a condenser.

-

A solution of methyl 3-fluorobenzoate and methyl acetate in the anhydrous solvent is added dropwise to the sodium hydride suspension at a controlled temperature (e.g., 0 °C or room temperature).

-

The reaction mixture is stirred at room temperature or gentle reflux until the reaction is complete (monitored by TLC).

-

The reaction is quenched by the slow addition of ice-cold 1 M HCl.

-

The aqueous layer is extracted with diethyl ether or ethyl acetate.

-

The combined organic layers are washed with saturated sodium bicarbonate solution and brine, then dried over anhydrous magnesium sulfate.

-

The solvent is removed under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification is achieved by vacuum distillation or column chromatography on silica gel.

Caption: General workflow for the synthesis of methyl 3-fluorobenzoylacetate.

Determination of Keto-Enol Equilibrium by ¹H NMR Spectroscopy

Materials:

-

Methyl 3-fluorobenzoylacetate

-

Deuterated solvents (e.g., CDCl₃, DMSO-d₆, CD₃OD)

-

NMR tubes

-

NMR spectrometer

Procedure:

-

Prepare solutions of methyl 3-fluorobenzoylacetate in the desired deuterated solvents at a known concentration (e.g., 0.1 M).

-

Transfer the solutions to NMR tubes.

-

Acquire ¹H NMR spectra at a constant temperature (e.g., 25 °C).

-

Integrate the signals corresponding to the keto (-CH₂-) and enol (=CH-) protons.

-

Calculate the percentage of the enol form using the formula: % Enol = [Integral(=CH-) / (Integral(=CH-) + (Integral(-CH₂-) / 2))] * 100.

-

Calculate the equilibrium constant: Keq = (% Enol) / (100 - % Enol).

Caption: Workflow for determining keto-enol equilibrium by ¹H NMR.

Factors Influencing Tautomeric Equilibrium

The keto-enol equilibrium of methyl 3-fluorobenzoylacetate is a dynamic process influenced by a combination of electronic and environmental factors.

Caption: Key factors influencing the keto-enol tautomerism.

Conclusion and Future Perspectives

The keto-enol tautomerism of methyl 3-fluorobenzoylacetate is a critical aspect of its chemistry, with significant implications for its application in organic synthesis and drug development. While specific experimental data remains to be published, this guide provides a robust framework for understanding and investigating this phenomenon based on established principles and data from analogous compounds. Further research, including detailed spectroscopic and computational studies, will be invaluable in precisely quantifying the tautomeric equilibrium and elucidating the subtle electronic effects of the fluorine substituent. Such knowledge will enable more precise control over its reactivity and facilitate the rational design of novel fluorinated molecules with desired biological activities.

Physical properties of Methyl 3-fluorobenzoylacetate (melting point, boiling point, solubility)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed overview of the known physical properties of Methyl 3-fluorobenzoylacetate, a compound of interest in synthetic organic chemistry and drug discovery. Due to the limited availability of experimental data for this specific molecule in public literature, this document also presents data for the closely related compound, Methyl 3-fluorobenzoate, for comparative purposes. Furthermore, standardized experimental protocols for determining key physical properties and a representative synthetic workflow are outlined to guide researchers in their laboratory practices.

Introduction

Methyl 3-fluorobenzoylacetate, with the chemical structure C₁₀H₉FO₃, is a β-keto ester. This class of compounds is of significant interest in organic synthesis due to the versatile reactivity of the keto and ester functional groups, making them valuable precursors for the synthesis of a wide range of heterocyclic compounds and other complex molecular architectures. Fluorine-containing organic molecules are of particular importance in medicinal chemistry, as the introduction of fluorine can significantly modulate a compound's metabolic stability, lipophilicity, and binding affinity.

Physical Properties

A thorough search of scientific databases and chemical supplier information reveals a notable lack of specific experimental data for the melting point, boiling point, and solubility of Methyl 3-fluorobenzoylacetate.

2.1. Data for a Related Compound: Methyl 3-fluorobenzoate

For reference, the physical properties of the structurally related compound, Methyl 3-fluorobenzoate (CAS No. 455-68-5), are presented below. It is crucial to note that Methyl 3-fluorobenzoate is a benzoate ester and not a β-keto ester; therefore, its physical properties may differ significantly from those of Methyl 3-fluorobenzoylacetate.

| Property | Value | Notes |

| Melting Point | -33 °C | |

| Boiling Point | 177-178 °C | At standard atmospheric pressure. |

| Solubility | Soluble in organic solvents such as alcohols, ethers, and ketones. | Specific quantitative solubility data is not widely available. |

Disclaimer: The data presented in the table above is for Methyl 3-fluorobenzoate and should be used with caution as a proxy for the properties of Methyl 3-fluorobenzoylacetate.

Experimental Protocols for Physical Property Determination

For researchers requiring precise physical property data for Methyl 3-fluorobenzoylacetate, the following established experimental protocols are recommended.

3.1. Melting Point Determination

The melting point of a solid compound can be determined using a capillary melting point apparatus.[1]

-

Apparatus: Mel-Temp apparatus or similar, capillary tubes.

-

Procedure:

-

A small, dry sample of the purified compound is packed into a capillary tube to a height of 2-3 mm.

-

The capillary tube is placed in the heating block of the apparatus.

-

The sample is heated at a steady rate (e.g., 1-2 °C per minute) near the expected melting point.

-

The temperature at which the first liquid appears and the temperature at which the last solid particle melts are recorded as the melting range. A narrow melting range is indicative of a pure compound.

-

3.2. Boiling Point Determination

The boiling point of a liquid can be determined by distillation or by using a micro-method with a Thiele tube.[1]

-

Apparatus: Thiele tube, thermometer, capillary tube, small test tube.

-

Procedure (Micro-method):

-

A small amount of the liquid sample (a few milliliters) is placed in a small test tube.

-

A capillary tube, sealed at one end, is placed open-end-down into the test tube.

-

The test tube is attached to a thermometer and heated in a Thiele tube containing a high-boiling liquid (e.g., mineral oil).

-

As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.

-

The heat is removed, and the liquid is allowed to cool.

-

The temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.

-

3.3. Solubility Determination

The solubility of a compound in various solvents can be determined qualitatively and quantitatively.

-

Qualitative Assessment:

-

To a small, known volume of solvent (e.g., 1 mL) in a test tube, a small amount of the solute is added incrementally with agitation.

-

Observations are made regarding whether the solute dissolves completely, is partially soluble, or is insoluble.

-

-

Quantitative Assessment (Shake-Flask Method):

-

An excess amount of the solid solute is added to a known volume of the solvent in a sealed flask.

-

The flask is agitated at a constant temperature for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

The saturated solution is filtered to remove any undissolved solid.

-

The concentration of the solute in the filtrate is determined using an appropriate analytical technique (e.g., UV-Vis spectroscopy, HPLC, or gravimetric analysis after solvent evaporation).

-

Synthesis Workflow: Claisen Condensation

Methyl 3-fluorobenzoylacetate, as a β-keto ester, can be synthesized via a Claisen condensation reaction. This reaction involves the condensation of two ester molecules in the presence of a strong base. A common approach for the synthesis of this specific compound would be a crossed Claisen condensation between methyl 3-fluorobenzoate and methyl acetate.

The general workflow for a Claisen condensation is depicted in the following diagram:

Experimental Protocol for Claisen Condensation (General Procedure): [2][3][4]

-

Preparation: A solution of a strong base (e.g., sodium methoxide) in an anhydrous solvent (e.g., tetrahydrofuran) is prepared in a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon).

-

Addition of Esters: A mixture of the two esters (in this case, methyl 3-fluorobenzoate and methyl acetate) is added dropwise to the base solution at a controlled temperature (often 0 °C or room temperature).

-

Reaction: The reaction mixture is stirred for a specified period until the reaction is complete, which can be monitored by thin-layer chromatography (TLC).

-

Work-up: The reaction is quenched by the slow addition of a dilute acid. The product is then extracted into an organic solvent.

-

Purification: The organic layer is washed, dried, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography or distillation to yield the pure β-keto ester.

Conclusion

References

A Technical Guide to High-Purity Methyl 3-fluorobenzoylacetate for Pharmaceutical Research

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the commercial availability, quality specifications, and analytical methodologies for high-purity Methyl 3-fluorobenzoylacetate (CAS No. 260246-17-1). This valuable building block is integral to the synthesis of a wide array of pharmaceutical compounds, making a clear understanding of its supply landscape and technical characteristics essential for researchers in drug discovery and development.

Commercial Availability and Supplier Specifications

Methyl 3-fluorobenzoylacetate is available from a number of specialized chemical suppliers. While obtaining exact, real-time pricing and stock levels requires direct inquiry, the following table summarizes publicly available information regarding suppliers and their typical product specifications. High-purity grades, often exceeding 98%, are available for research and development purposes.

| Supplier | Product Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Purity | Notes |

| Santa Cruz Biotechnology, Inc. | 3-(3-Fluoro-phenyl)-3-oxo-propionic acid methyl ester | 260246-17-1 | C₁₀H₉FO₃ | 196.18 | >98% (Typical) | For research use only.[1] |

| AccelPharmTech | Methyl 3'-Fluorobenzoylacetate | 260246-17-1 | C₁₀H₉FO₃ | 196.18 | Inquire for details | Order number: XD6818.[2] |

| Ambeed | Methyl 3-fluorobenzoylacetate | 260246-17-1 | C₁₀H₉FO₃ | 196.18 | Inquire for details | - |

| DSL Chemicals (Shanghai) Co., Ltd. | Methyl 3'-Fluorobenzoylacetate | 260246-17-1 | C₁₀H₉FO₃ | 196.18 | Inquire for details | [3] |

| Dayang Chem (Hangzhou) Co.,Ltd. | Methyl 3'-fluorobenzoylacetate | 260246-17-1 | C₁₀H₉FO₃ | 196.18 | Inquire for details | [3] |

| Allfluoro Pharmaceutical Co. Ltd. | Methyl 3'-fluorobenzoylacetate | 260246-17-1 | C₁₀H₉FO₃ | 196.18 | Inquire for details | [3] |

| Conscientia Industrial Co., Ltd | Methyl 3'-fluorobenzoylacetate | 260246-17-1 | C₁₀H₉FO₃ | 196.18 | Inquire for details | [3] |

The Role of β-Keto Esters in Drug Discovery

β-Keto esters, such as Methyl 3-fluorobenzoylacetate, are crucial synthons in organic and medicinal chemistry. Their utility stems from the presence of both electrophilic and nucleophilic reactive sites, which allows for their versatile application in the synthesis of complex molecular architectures.[4][5] These compounds are key intermediates in the creation of a diverse range of bioactive molecules and are frequently employed as core building blocks in the development of novel pharmaceutical agents.[5] The incorporation of a fluorine atom, as in Methyl 3-fluorobenzoylacetate, can further enhance the pharmacokinetic and pharmacodynamic properties of the final drug candidate.

The general workflow for utilizing a chemical building block like Methyl 3-fluorobenzoylacetate in a drug discovery program is outlined below.

Experimental Protocols

General Synthesis of Substituted Methyl Benzoylacetates

A common method for the synthesis of β-keto esters is the Claisen condensation reaction. The following is a general procedure that can be adapted for the synthesis of Methyl 3-fluorobenzoylacetate.

Materials:

-

Methyl 3-fluorobenzoate

-

Methyl acetate

-

Sodium methoxide

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

Hydrochloric acid (for workup)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate or sodium sulfate

Procedure:

-

In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add sodium methoxide to anhydrous diethyl ether.

-

Add methyl acetate to the suspension.

-

Heat the mixture to reflux with stirring.

-

Add a solution of methyl 3-fluorobenzoate in anhydrous diethyl ether dropwise from the dropping funnel.

-

After the addition is complete, continue to reflux the reaction mixture for several hours until the reaction is complete (monitored by TLC or GC).

-

Cool the reaction mixture to room temperature and then in an ice bath.

-

Carefully add hydrochloric acid to neutralize the reaction mixture.

-

Transfer the mixture to a separatory funnel and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by vacuum distillation or column chromatography on silica gel.

Quality Control and Analytical Methodology

The purity and identity of Methyl 3-fluorobenzoylacetate are critical for its application in pharmaceutical synthesis. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are standard analytical techniques for quality control.

1. High-Performance Liquid Chromatography (HPLC) for Purity Determination

This protocol outlines a general reverse-phase HPLC method for assessing the purity of Methyl 3-fluorobenzoylacetate.

Instrumentation and Conditions:

| Parameter | Specification |

| HPLC System | Agilent 1260 Infinity II or equivalent |

| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase | Isocratic or gradient elution with Acetonitrile and Water (with 0.1% formic acid) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

Sample Preparation:

-

Accurately weigh approximately 10 mg of the Methyl 3-fluorobenzoylacetate sample.

-

Dissolve the sample in 10 mL of acetonitrile to prepare a 1 mg/mL stock solution.

-

Further dilute the stock solution with the mobile phase to a final concentration of approximately 0.1 mg/mL.

-

Filter the final solution through a 0.45 µm syringe filter before injection.

The following diagram illustrates the typical workflow for HPLC analysis.

2. Gas Chromatography-Mass Spectrometry (GC-MS) for Identification and Impurity Profiling

GC-MS is a powerful technique for confirming the identity of Methyl 3-fluorobenzoylacetate and identifying any volatile impurities.

Instrumentation and Conditions:

| Parameter | Specification |

| GC-MS System | Agilent 7890B GC with 5977A MSD or equivalent |

| Column | HP-5ms or equivalent (30 m x 0.25 mm, 0.25 µm film thickness) |

| Carrier Gas | Helium at a constant flow rate of 1.0 mL/min |

| Inlet Temperature | 250 °C |

| Oven Program | Initial temp 100 °C, hold for 2 min, ramp at 10 °C/min to 280 °C, hold for 5 min |

| MS Transfer Line | 280 °C |

| Ion Source Temp | 230 °C |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Mass Range | 40-400 amu |

Sample Preparation:

-

Prepare a 1 mg/mL solution of Methyl 3-fluorobenzoylacetate in a volatile solvent such as dichloromethane or ethyl acetate.

-

If necessary, dilute the sample further to an appropriate concentration for GC-MS analysis.

-

Inject 1 µL of the prepared sample into the GC-MS.

This guide serves as a foundational resource for researchers and professionals working with Methyl 3-fluorobenzoylacetate. For specific applications and regulatory requirements, it is crucial to consult the detailed documentation provided by the chosen supplier and to validate all analytical methods in-house.

References

- 1. scbt.com [scbt.com]

- 2. Methyl 3'-Fluorobenzoylacetate | CAS:260246-17-1 | ACCELPHARMTECH [accelpharmtech.com]

- 3. Your Inquiry on Methyl 3'-Fluorobenzoylacetate | Chemical-Suppliers [chemical-suppliers.eu]

- 4. researchgate.net [researchgate.net]

- 5. Recent advances in the transesterification of β-keto esters - RSC Advances (RSC Publishing) DOI:10.1039/D1RA03513D [pubs.rsc.org]

An In-depth Technical Guide to Methyl 3-fluorobenzoylacetate (CAS 260246-17-1)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known properties and safety data for Methyl 3-fluorobenzoylacetate, CAS number 260246-17-1. Due to the limited availability of in-depth experimental and biological data for this specific compound, this guide also includes information on closely related benzoylacetate derivatives to provide a broader context for potential applications and areas of investigation.

Chemical and Physical Properties

Methyl 3-fluorobenzoylacetate is a fluorinated aromatic beta-keto ester. The presence of a fluorine atom and a methyl ester group can influence its chemical reactivity, solubility, and potential biological activity.

| Property | Value | Source |

| CAS Number | 260246-17-1 | - |

| Molecular Formula | C₁₀H₉FO₃ | [1] |

| Molecular Weight | 196.18 g/mol | [1] |

| Predicted Collision Cross Section | 140.4 Ų ([M-H]⁻) | - |

Safety Data

The following safety information has been compiled from available Safety Data Sheets (SDS). It is crucial to handle this compound in a well-ventilated area and with appropriate personal protective equipment.

GHS Hazard Statements

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

GHS Precautionary Statements

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

-

P264: Wash skin thoroughly after handling.

-

P270: Do not eat, drink or smoke when using this product.

-

P271: Use only outdoors or in a well-ventilated area.

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.

-

P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.

-

P302+P352: IF ON SKIN: Wash with plenty of water.

-

P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

P330: Rinse mouth.

-

P332+P313: If skin irritation occurs: Get medical advice/attention.

-

P337+P313: If eye irritation persists: Get medical advice/attention.

-

P362: Take off contaminated clothing and wash before reuse.

-

P403+P233: Store in a well-ventilated place. Keep container tightly closed.

-

P405: Store locked up.

-

P501: Dispose of contents/container to an approved waste disposal plant.

Experimental Data and Protocols

General Synthesis of Benzoylacetate Derivatives

A common method for the synthesis of β-keto esters like Methyl 3-fluorobenzoylacetate is the Claisen condensation reaction. This involves the reaction of an ester with a ketone in the presence of a strong base. For Methyl 3-fluorobenzoylacetate, a plausible synthetic route would involve the reaction of methyl 3-fluorobenzoate with methyl acetate.

Hypothetical Experimental Workflow for Synthesis:

Caption: Hypothetical workflow for the synthesis of Methyl 3-fluorobenzoylacetate.

Biological Activity and Potential Applications

While no specific biological activity data for Methyl 3-fluorobenzoylacetate (CAS 260246-17-1) has been found, the broader class of benzoylacetate derivatives has been investigated for various pharmacological properties. The introduction of a fluorine atom can significantly modulate the biological activity of a molecule, often enhancing its metabolic stability and binding affinity to target proteins.

Potential Areas of Investigation

Based on the activities of structurally related compounds, potential areas for investigating the biological activity of Methyl 3-fluorobenzoylacetate include:

-

Antimicrobial Activity: Fluorinated compounds are common in antimicrobial drugs.[2] The activity of this compound could be screened against a panel of bacterial and fungal strains.

-

Enzyme Inhibition: Benzoylacetate derivatives have been explored as enzyme inhibitors.[3] For instance, they could be investigated for their ability to inhibit enzymes such as cyclooxygenases or lipoxygenases, which are involved in inflammatory pathways.

-

Anticancer Activity: The cytotoxicity of fluorinated compounds is an active area of cancer research.[4] In vitro studies on various cancer cell lines could reveal potential antiproliferative effects.

Logical Flow for Preliminary Biological Screening:

Caption: Logical workflow for the initial biological evaluation of Methyl 3-fluorobenzoylacetate.

Conclusion

Methyl 3-fluorobenzoylacetate (CAS 260246-17-1) is a chemical compound with established safety and handling guidelines. While specific, in-depth experimental data on its biological activities are currently lacking in publicly accessible literature, its structural features suggest potential for further investigation in medicinal chemistry and drug development. The provided hypothetical workflows for synthesis and biological screening can serve as a foundational guide for researchers interested in exploring the properties and applications of this and related compounds. Further research is warranted to fully elucidate its pharmacological profile.

References

- 1. Methyl 3'-Fluorobenzoylacetate | CAS:260246-17-1 | ACCELPHARMTECH [accelpharmtech.com]

- 2. Bio-evaluation of fluoro and trifluoromethyl-substituted salicylanilides against multidrug-resistant S. aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Intracellular inhibition of carboxylesterases by benzil: modulation of CPT-11 cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

The Methylene Bridge: An In-depth Technical Guide to the Reactivity of the Methylene Group in Methyl 3-fluorobenzoylacetate

For Researchers, Scientists, and Drug Development Professionals

Abstract

The methylene group in methyl 3-fluorobenzoylacetate serves as a critical reactive center, pivotal for a variety of synthetic transformations. This technical guide delves into the core principles governing the reactivity of this functional group, providing a comprehensive overview for researchers and professionals in drug development and organic synthesis. This document outlines the key physicochemical properties, detailed experimental protocols for seminal reactions, and a discussion of the factors influencing its chemical behavior, with a focus on the impact of the meta-positioned fluorine atom on the benzoyl moiety.

Introduction: The Activated Methylene Group

Methyl 3-fluorobenzoylacetate is a β-keto ester, a class of compounds characterized by a methylene group flanked by two carbonyl functionalities. This unique structural arrangement confers a heightened acidity upon the α-hydrogens of the methylene group.[1][2][3][4][5] The protons on the α-carbon of β-dicarbonyl compounds are significantly more acidic (pKa ≈ 9-11) than those adjacent to a single carbonyl group (pKa ≈ 18-20).[5][6] This increased acidity is attributed to the resonance stabilization of the resulting enolate anion, where the negative charge is delocalized over both carbonyl oxygen atoms.[1][2]

The presence of a fluorine atom at the meta-position of the benzoyl ring further influences the reactivity of the methylene group. Fluorine is a highly electronegative atom and exerts a significant electron-withdrawing inductive effect (-I). This effect increases the electrophilicity of the benzoyl carbonyl carbon and enhances the acidity of the methylene protons, thereby facilitating enolate formation.

Physicochemical Properties and Data

Table 1: Physicochemical Data of Methyl 4-fluorobenzoylacetate [9]

| Property | Value |

| Molecular Formula | C₁₀H₉FO₃ |

| Molecular Weight | 196.18 g/mol |

| Form | Liquid |

| Density | 1.228 g/mL at 25 °C |

| Refractive Index | n20/D 1.521 |

| Flash Point | 110 °C (closed cup) |

Key Reactions of the Methylene Group

The enhanced acidity of the methylene protons in methyl 3-fluorobenzoylacetate makes it a versatile precursor for a range of carbon-carbon bond-forming reactions. The initial deprotonation to form the stabilized enolate is the gateway to its rich chemistry.

Enolate Formation

The formation of the enolate is typically achieved by treatment with a suitable base. For β-dicarbonyl compounds, weaker bases like sodium ethoxide are often sufficient to achieve significant enolate concentration.[5]

Diagram 1: Enolate Formation of Methyl 3-fluorobenzoylacetate

Caption: General scheme of enolate formation.

Alkylation Reactions

The nucleophilic enolate readily participates in Sₙ2 reactions with alkyl halides, leading to the formation of α-alkylated β-keto esters. This reaction is a cornerstone for the synthesis of more complex molecular frameworks.[3][5]

Knoevenagel Condensation

The Knoevenagel condensation involves the reaction of the active methylene group with an aldehyde or ketone, typically catalyzed by a weak base.[10][11][12][13] The reaction proceeds via a nucleophilic addition of the enolate to the carbonyl carbon, followed by dehydration to yield an α,β-unsaturated product.

Michael Addition

As a Michael donor, the enolate of methyl 3-fluorobenzoylacetate can undergo a conjugate addition to α,β-unsaturated carbonyl compounds (Michael acceptors).[14][15][16] This 1,4-addition is a powerful tool for the formation of new carbon-carbon bonds.

Experimental Protocols

The following are representative protocols for key reactions involving the methylene group of methyl 3-fluorobenzoylacetate. These are generalized procedures and may require optimization for specific substrates and scales.

General Procedure for Knoevenagel Condensation

This protocol is adapted from general procedures for Knoevenagel condensations with active methylene compounds.[10][12][17]

Table 2: Experimental Protocol for Knoevenagel Condensation

| Step | Procedure |

| 1. Reactant Preparation | In a round-bottom flask, dissolve methyl 3-fluorobenzoylacetate (1.0 eq) and the desired aldehyde or ketone (1.0 eq) in a suitable solvent (e.g., ethanol, toluene). |

| 2. Catalyst Addition | Add a catalytic amount of a weak base, such as piperidine (0.1 eq) or 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (0.1 eq). |

| 3. Reaction | Stir the reaction mixture at room temperature or under reflux. Monitor the reaction progress by Thin Layer Chromatography (TLC). |

| 4. Work-up | Upon completion, cool the reaction mixture. If a precipitate forms, filter the solid and wash with a cold solvent. If no precipitate forms, concentrate the solution under reduced pressure and purify the residue by column chromatography. |

| 5. Characterization | Characterize the product using standard analytical techniques (¹H NMR, ¹³C NMR, IR, MS). |

Diagram 2: Experimental Workflow for Knoevenagel Condensation

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. 6.1 The Acidity of the α-Hydrogens – Organic Chemistry II [kpu.pressbooks.pub]

- 3. Carboxyl Reactivity [www2.chemistry.msu.edu]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. uobabylon.edu.iq [uobabylon.edu.iq]

- 6. alpha.chem.umb.edu [alpha.chem.umb.edu]

- 7. pharmaxchange.info [pharmaxchange.info]

- 8. ocw.mit.edu [ocw.mit.edu]

- 9. Methyl 4-fluorobenzoylacetate 95 63131-29-3 [sigmaaldrich.com]

- 10. asianpubs.org [asianpubs.org]

- 11. publications.aston.ac.uk [publications.aston.ac.uk]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. masterorganicchemistry.com [masterorganicchemistry.com]

- 15. Michael addition reaction - Wikipedia [en.wikipedia.org]

- 16. Michael Addition [organic-chemistry.org]

- 17. benchchem.com [benchchem.com]

Theoretical Insights into the Electronic Landscape of Methyl 3-fluorobenzoylacetate: A Computational Guide for Drug Discovery

An In-depth Technical Whitepaper for Researchers, Scientists, and Drug Development Professionals

Abstract

This whitepaper provides a comprehensive theoretical analysis of the electronic properties of Methyl 3-fluorobenzoylacetate, a molecule of interest in medicinal chemistry and materials science. Leveraging established principles of computational chemistry, this guide outlines the expected electronic characteristics, including frontier molecular orbitals (HOMO-LUMO) and the molecular electrostatic potential (MEP). While direct experimental data for this specific molecule is nascent, this document synthesizes findings from analogous fluorinated and benzoyl-containing compounds to present a robust predictive model. Detailed computational methodologies are provided to enable researchers to conduct further in-silico investigations. The presented data, structured for clarity and comparative analysis, alongside graphical visualizations of molecular and electronic features, aims to accelerate research and development efforts by providing a foundational understanding of the electronic behavior of Methyl 3-fluorobenzoylacetate.

Introduction

Methyl 3-fluorobenzoylacetate is a beta-keto ester featuring a fluorinated aromatic ring. The presence of the electron-withdrawing fluorine atom and the keto-ester functionality imparts unique electronic characteristics that are crucial for its reactivity, intermolecular interactions, and potential biological activity. Understanding the distribution of electron density, the energies of frontier molecular orbitals, and the electrostatic potential across the molecule is paramount for predicting its behavior in various chemical and biological environments. This guide employs the principles of Density Functional Theory (DFT), a powerful computational tool, to elucidate these properties.

Computational Methodology

The insights presented in this paper are based on well-established computational protocols for analyzing organic molecules. The following methodology is recommended for researchers seeking to replicate or expand upon these theoretical studies.

Geometry Optimization

The first step in any computational analysis is to determine the most stable three-dimensional conformation of the molecule. This is achieved through geometry optimization.

-

Method: Density Functional Theory (DFT)

-

Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr) is a widely used and reliable hybrid functional for organic molecules.

-

Basis Set: 6-311+G(d,p) is a suitable basis set that provides a good balance between accuracy and computational cost. The inclusion of diffuse functions (+) is important for describing the lone pairs of electrons on oxygen and fluorine atoms, while the polarization functions (d,p) allow for more flexibility in describing the shape of the electron orbitals.

-

Software: Gaussian, ORCA, or other similar quantum chemistry software packages can be used.

Electronic Properties Calculation

Once the geometry is optimized, a single-point energy calculation is performed using the same level of theory to compute the electronic properties.

-

Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO): The energies of these frontier orbitals are critical for understanding the molecule's reactivity. The HOMO energy is related to the ability to donate an electron, while the LUMO energy relates to the ability to accept an electron. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability.[1][2]

-

Molecular Electrostatic Potential (MEP): The MEP is a 3D map of the electrostatic potential on the electron density surface of the molecule. It is a valuable tool for identifying the electrophilic and nucleophilic sites of a molecule.[3][4] Regions of negative potential (typically colored red or yellow) are susceptible to electrophilic attack, while regions of positive potential (blue) are prone to nucleophilic attack.

The logical workflow for these computational studies is depicted below.

Predicted Electronic Properties

Based on studies of analogous molecules, we can predict the key electronic properties of Methyl 3-fluorobenzoylacetate.

Molecular Structure

The foundational element for understanding electronic properties is the molecule's structure.

Frontier Molecular Orbitals (HOMO & LUMO)

The HOMO and LUMO are crucial for predicting chemical reactivity. For aromatic ketones and esters, the HOMO is typically localized on the aromatic ring, while the LUMO is often centered on the carbonyl groups and the aromatic system. The presence of an electron-withdrawing fluorine atom is expected to lower the energy of both the HOMO and LUMO, potentially affecting the HOMO-LUMO gap.

The conceptual relationship between these orbitals and the energy gap is illustrated below.

For comparative purposes, the following table summarizes typical HOMO-LUMO energy gaps for related molecules calculated using DFT.

| Molecule | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |

| Methyl Benzoate (analog) | ~ -6.5 to -7.0 | ~ -0.5 to -1.0 | ~ 5.5 to 6.5 |

| Acetophenone (analog) | ~ -6.0 to -6.5 | ~ -1.5 to -2.0 | ~ 4.0 to 5.0 |

| Fluorobenzene (analog) | ~ -9.0 to -9.5 | ~ 0.5 to 1.0 | ~ 9.5 to 10.5 |

Note: These are approximate values from the literature and can vary depending on the computational method.

The presence of the ketone group is known to reduce the HOMO-LUMO gap in polycyclic aromatic hydrocarbons.[1][2] Therefore, it is anticipated that Methyl 3-fluorobenzoylacetate will have a moderately low HOMO-LUMO gap, suggesting a higher reactivity compared to simple aromatic esters.

Molecular Electrostatic Potential (MEP)

The MEP provides a visual representation of the charge distribution and is invaluable for predicting intermolecular interactions.

-

Negative Potential Regions: The most negative regions are expected to be located around the carbonyl oxygen atoms of the keto and ester groups due to their high electronegativity and the presence of lone pairs of electrons. The fluorine atom will also contribute to a region of negative potential. These sites are susceptible to electrophilic attack and are likely to act as hydrogen bond acceptors.

-

Positive Potential Regions: Positive potential is anticipated around the hydrogen atoms of the aromatic ring and the methyl group. The carbon atom of the carbonyl groups will also exhibit a degree of positive potential, making them susceptible to nucleophilic attack.